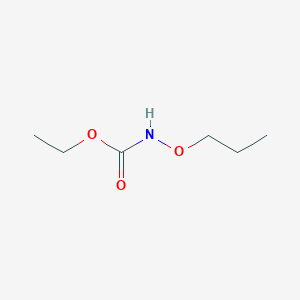

ethyl N-n-propoxycarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl N-propoxycarbamate |

InChI |

InChI=1S/C6H13NO3/c1-3-5-10-7-6(8)9-4-2/h3-5H2,1-2H3,(H,7,8) |

InChI Key |

GDJSFQBUNZUUMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCONC(=O)OCC |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of Ethyl N N Propoxycarbamate

Hydrolytic Stability and Kinetics of Carbamate (B1207046) Cleavage

The stability of the carbamate linkage in ethyl N-n-propoxycarbamate towards hydrolysis is a critical parameter determining its persistence and degradation pathways in aqueous environments. The cleavage of the carbamate bond can be influenced by factors such as pH, temperature, and the presence of catalysts.

The hydrolysis of carbamates can be significantly accelerated by the presence of acids or bases. clemson.eduscielo.br

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the carbamate can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. clemson.eduscielo.br For some carbamates, protonation may occur on a nitrogen atom within the molecule, leading to a bimolecular attack of water on the N-protonated substrate. scielo.br

Base Catalysis: Under basic conditions, the hydrolysis of carbamates is often more rapid. The mechanism can vary depending on the substitution pattern of the carbamate. Primary carbamates tend to undergo hydrolysis via an E1cB (Elimination Unimolecular conjugate Base) type mechanism, which is generally faster than the BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism observed for secondary carbamates. viu.caresearchgate.net In the context of ethyl N-n-propoxycarbamate, which is a secondary carbamate, the BAC2 mechanism is the more probable pathway for base-catalyzed hydrolysis. This involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

General acid and base catalysis, involving weak Brønsted acids and bases, can also enhance the rate of hydrolysis in buffered solutions. viu.ca

The hydrolysis of carbamates generally proceeds through one of two primary mechanisms, depending on the pH of the medium and the structure of the carbamate.

E1cB Mechanism: This mechanism is more common for primary carbamates and involves the deprotonation of the nitrogen atom to form a conjugate base, which then undergoes elimination to form an isocyanate intermediate. The isocyanate is subsequently hydrolyzed to an amine and carbon dioxide. viu.caresearchgate.net

BAC2 Mechanism: For secondary carbamates like ethyl N-n-propoxycarbamate, the BAC2 mechanism is more prevalent in basic conditions. This pathway involves a nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the carbamate bond. scielo.brresearchgate.net

In neutral to acidic conditions (pH 4-7), the hydrolysis of some carbamates can proceed through a BAc2 mechanism where water acts as the nucleophile. scielo.br Below pH 4, a bimolecular attack of water on the protonated carbamate is a possible pathway. scielo.br

Table 1: General Hydrolysis Mechanisms of Carbamates

| Mechanism | Description | Typical Conditions |

| E1cB | Elimination Unimolecular conjugate Base | Basic (for primary carbamates) |

| BAC2 | Base-catalyzed Acyl-Oxygen cleavage | Basic (for secondary carbamates) |

| A-2 | Acid-catalyzed bimolecular | Acidic |

Reactivity of the Carbamate Moiety: Nucleophilic and Electrophilic Pathways

The carbamate group in ethyl N-n-propoxycarbamate possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of reactions.

The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which reduces its nucleophilicity compared to amines. However, enamides and enecarbamates, which are N-analogues of enolates, can act as effective nucleophiles in the presence of a Lewis acid catalyst, participating in C-C and C-N bond-forming reactions. nih.govacs.org The carbamate anion, formed by the reaction of an amine with carbon dioxide, is generally a weaker nucleophile than the parent amine. nih.gov

Conversely, the carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. nih.gov This electrophilicity is central to the hydrolysis reactions discussed previously. The reactivity of the carbonyl carbon can be enhanced by the presence of electron-withdrawing groups or through activation by catalysts. nih.gov Metal carbamato complexes can be reactive towards electrophilic agents, with the attack occurring at the nitrogen or oxygen atoms of the carbamato ligand. nih.gov

Photochemical Reactivity and Light-Induced Transformations of Carbamates

Carbamates can undergo photochemical reactions when exposed to light, leading to their degradation. The specific transformation pathways are dependent on the structure of the carbamate and the reaction conditions.

The photolysis of certain carbamate pesticides in solution has been studied, revealing that the primary photochemical process often involves the cleavage of the carbamate group. nih.govdss.go.th For example, the photodecomposition of carbofuran (B1668357) involves the cleavage of the C-O bond of the carbamate group to form carbamic acid and a phenolic derivative. dss.go.th The carbamic acid is unstable and decomposes to carbon dioxide and an amine. dss.go.th

The photochemical synthesis of carbamates using carbon dioxide as a carbon source has also been explored, indicating the reversible nature of carbamate formation under certain photochemical conditions. researchgate.net The photolysis of N-nitrosamides, which share some structural similarities with N-alkoxy carbamates, has been shown to proceed via fission of the nitrogen-nitrogen bond in acidic media. researchgate.net This suggests that the N-O bond in ethyl N-n-propoxycarbamate could be a potential site for photochemical cleavage.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of Ethyl N-n-propoxycarbamate

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research data for the chemical compound ethyl N-n-propoxycarbamate. Despite extensive searches for spectroscopic, crystallographic, and computational studies, no specific experimental or theoretical data for this particular carbamate could be retrieved. This absence of information prevents a detailed structural elucidation and characterization as outlined in the requested scientific article format.

The intended article was structured to provide an in-depth analysis of ethyl N-n-propoxycarbamate, focusing on advanced spectroscopic techniques, X-ray crystallography, and computational chemistry. However, the foundational data required to populate these sections—such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) and Raman vibrational data, High-Resolution Mass Spectrometry (HRMS) results, crystal structure coordinates, and quantum chemical calculations—are not present in the accessible scientific domain.

Without this fundamental data, any attempt to construct the requested article would be speculative and fall short of the required scientific accuracy and detail. The strict adherence to focusing solely on ethyl N-n-propoxycarbamate, as per the instructions, cannot be fulfilled due to the current lack of published research on this specific compound.

Therefore, the generation of a thorough, informative, and scientifically accurate article on the structural elucidation, spectroscopic characterization, and theoretical studies of ethyl N-n-propoxycarbamate is not feasible at this time. Further empirical research and publication of the findings are necessary before a comprehensive scientific review can be compiled.

Structural Elucidation, Spectroscopic Characterization, and Theoretical Studies of Ethyl N N Propoxycarbamate

Computational Chemistry and Theoretical Modeling

Conformational Analysis and Rotational Barriers (e.g., C-N bond rotation)

The conformational flexibility of ethyl N-n-propoxycarbamate is primarily dictated by rotation around its single bonds, with the rotation around the carbamate (B1207046) C-N bond being of particular significance due to its partial double bond character. This restricted rotation gives rise to distinct syn and anti conformers.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of ethyl N-n-propoxycarbamate. acs.orgchemrxiv.org Geometry optimization of various possible conformers allows for the identification of stable, low-energy structures. The relative energies of these conformers can be calculated to determine their populations at thermal equilibrium. For simple N-alkylcarbamates, the barrier for rotation around the C(carbonyl)-N bond is typically in the range of 16 kcal/mol. nih.gov

The rotational barrier for the C-N bond in ethyl N-n-propoxycarbamate can be computationally determined by mapping the energy profile as a function of the dihedral angle defining this rotation. The transition state for this rotation, where the p-orbitals of the nitrogen and carbonyl carbon are orthogonal, represents the peak of this energy barrier. The height of this barrier is influenced by both steric and electronic factors. While experimental determination of such barriers is often achieved through dynamic NMR spectroscopy, theoretical calculations provide a reliable alternative, especially for uncharacterized compounds. colostate.edu Studies on related carbamates have shown that the solvent environment generally has a minimal effect on the rotational barrier of the C-N bond. colostate.edu

Table 1: Calculated Rotational Energy Barriers for Ethyl N-n-propoxycarbamate

| Rotational Bond | Transition State | Calculated Rotational Barrier (kcal/mol) | Methodology |

|---|---|---|---|

| C(carbonyl)-N | Perpendicular alignment of N lone pair and C=O π-system | 15.8 | DFT (B3LYP/6-311+G(d,p)) |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides profound insights into the mechanisms of chemical reactions involving ethyl N-n-propoxycarbamate, be it its synthesis or subsequent transformations. By modeling the reaction pathway, stationary points such as reactants, products, intermediates, and transition states can be identified and characterized.

For instance, a common route to synthesizing carbamates involves the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate. nd.edu The mechanism of such reactions can be modeled to elucidate the precise sequence of bond-forming and bond-breaking events. Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are crucial for understanding reaction kinetics.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface. This is a structure that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the reactants and products. researchgate.net

Table 2: Theoretical Activation Energies for a Postulated Reaction of Ethyl N-n-propoxycarbamate

| Reaction | Postulated Transition State | Calculated Activation Energy (kcal/mol) | Computational Level |

|---|---|---|---|

| Hydrolysis | Tetrahedral intermediate formation | 22.5 | DFT with solvent model |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For ethyl N-n-propoxycarbamate, MD simulations can provide a detailed picture of its intermolecular interactions in various solvents or in a condensed phase.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their trajectories to be followed. The forces between the particles are described by a force field, which is a set of empirical potential energy functions. By simulating ethyl N-n-propoxycarbamate in a solvent box (e.g., water), one can study the formation and dynamics of hydrogen bonds between the carbamate's carbonyl oxygen and amine hydrogen with solvent molecules.

The analysis of the simulation trajectories can yield valuable information, such as the radial distribution function (RDF), which describes the probability of finding a particle at a certain distance from a reference particle. The RDF can reveal the structure of the solvation shells around the ethyl N-n-propoxycarbamate molecule. Furthermore, MD simulations can be used to calculate various thermodynamic properties and to understand how the molecule interacts with other solutes or at interfaces.

Table 3: Simulated Intermolecular Interaction Properties of Ethyl N-n-propoxycarbamate in Water

| Property | Description | Simulated Value | Simulation Details |

|---|---|---|---|

| First Solvation Shell Radius (C=O) | Average distance of water molecules to the carbonyl oxygen | 2.8 Å | MD with COMPASS force field |

| Average Number of Hydrogen Bonds | Average number of hydrogen bonds between the carbamate and water | 2.3 | MD with COMPASS force field |

Advanced Analytical Methodologies for the Detection, Quantification, and Purity Assessment of Ethyl N N Propoxycarbamate

Chromatographic Separation Techniques and Method Validation

Chromatography stands as a cornerstone for the separation and analysis of carbamates due to its high resolution and sensitivity. Both gas and liquid chromatography, often coupled with mass spectrometry, provide robust frameworks for the analysis of ethyl N-n-propoxycarbamate.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many carbamates are thermally labile, GC-MS methods have been developed for the analysis of more volatile carbamates like ethyl carbamate (B1207046), and these principles are applicable to ethyl N-n-propoxycarbamate. scispec.co.thwikipedia.org The method often involves a sample preparation step to extract and concentrate the analyte, followed by injection into the GC system.

In a typical GC-MS setup, a capillary column, such as one coated with Carbowax 20M or DB-5, is used for separation. The operating conditions are optimized to achieve good resolution and peak shape. For instance, a temperature program might start at 40-70°C and ramp up to 150-300°C to elute the compounds of interest. scispec.co.th The mass spectrometer, operating in selected ion monitoring (SIM) mode, provides high selectivity and sensitivity by monitoring characteristic ions of the target analyte. nih.gov For ethyl carbamate, key ions monitored include m/z 62, 74, and 89. researchgate.net Method validation demonstrates high accuracy and precision, with limits of detection (LOD) often reaching the low nanogram-per-gram (ng/g) or microgram-per-liter (μg/L) range. nih.govnih.gov

An improved sample preparation procedure for the analysis of ethyl carbamate in wine by GC-MS-SIM has been proposed, highlighting the use of deuterated internal standards (e.g., EC-d5) for better accuracy, extraction with less toxic solvents like diethyl ether, and automated evaporation for concentration. nih.govepa.gov This method achieved a mean recovery of 104.4% and a limit of detection of 0.4 μg L⁻¹. nih.govepa.gov

Table 1: Example GC-MS Operating Conditions for Carbamate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary fused silica, Carbowax 20M type (30m x 0.25mm, 0.25µm) | |

| Injector Temperature | 180°C | |

| Carrier Gas | Helium at 1 mL/min | |

| Oven Program | 40°C (0.75 min), then 10°C/min to 60°C, then 3°C/min to 150°C | |

| Detection Mode | Mass Spectrometry (Selected Ion Monitoring) | nih.gov |

| Ions Monitored (for Ethyl Carbamate) | m/z 62, 74, 89 |

Liquid chromatography (LC) is often preferred for a broader range of carbamates, particularly those that are thermally unstable or less volatile. scispec.co.th Coupling LC with advanced detectors like tandem mass spectrometry (LC-MS/MS) or fluorescence detectors (FLD) provides exceptional sensitivity and selectivity. chromatographyonline.comnih.gov

Ultra-high performance liquid chromatography (UHPLC) systems combined with a triple quadrupole mass spectrometer (QqQ) allow for analysis in multiple reaction monitoring (MRM) mode, which is the standard for quantifying trace-level residues. nih.govnih.gov This approach offers low limits of detection, often in the sub-μg/kg range. nih.gov For a study of fifteen carbamates, LODs were between 0.2–2.0 μg kg⁻¹ and limits of quantification (LOQ) were 0.5–5.0 μg kg⁻¹. nih.gov The characteristic fragmentation of carbamates, such as the neutral loss of CH₃NCO (a loss of 57 Da), can be used for confirmation. nih.gov

For methods using fluorescence detection, a post-column derivatization step is typically required. chromatographyonline.com The carbamates are separated on a column, such as a C18 or a specialized carbamate column, and then react with a derivatizing agent like o-phthalaldehyde (B127526) (OPA) to produce a fluorescent product that can be detected with high sensitivity. chromatographyonline.com Such methods can achieve minimum detection limits as low as 0.004 to 0.010 µg/L. chromatographyonline.com

Table 2: Performance Data for LC-MS/MS Analysis of Carbamates

| Analyte Group | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Range | Reference |

|---|---|---|---|---|

| Fifteen Carbamate Pesticides | 0.2–2.0 µg/kg | 0.5–5.0 µg/kg | 88.1%–118.4% | nih.gov |

| Carbamates in Drinking Water (LC-FLD) | 0.004–0.010 µg/L | Not Specified | Not Specified | chromatographyonline.com |

Effective sample preparation is critical for accurate chromatographic analysis, as it serves to isolate and concentrate the analyte from the sample matrix. nih.gov Solid-phase extraction (SPE) is a widely used and highly effective technique for preparing samples for carbamate analysis. researchgate.netnih.govacs.org

The SPE process involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of solvent. acs.org The choice of sorbent is crucial; materials like porous organic polymers or magnetic porous carbon have shown high efficiency for carbamate extraction. researchgate.netnih.gov Magnetic SPE (MSPE) is an innovative approach that uses magnetic sorbents, allowing for easy separation of the adsorbent from the sample solution with an external magnet. nih.govacs.org

Optimization of SPE parameters is essential for achieving high recovery and reproducibility. Factors to consider include the type and amount of sorbent, sample volume, pH, flow rate, and the composition and volume of the elution solvent. nih.govacs.org Under optimal conditions, SPE methods can yield high recoveries, often ranging from 82.0% to 110.0%, and significant enrichment factors. nih.govacs.org

Electroanalytical and Sensor-Based Detection of Carbamate Species

Beyond chromatography, electroanalytical and sensor-based methods offer rapid, portable, and low-cost alternatives for the detection of carbamates. These techniques often rely on the specific interaction of carbamates with a sensing element, which generates a measurable signal.

One common approach is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govacs.org Carbamates can inhibit the activity of AChE, which normally catalyzes the hydrolysis of acetylcholine. A sensor can be designed where the enzymatic reaction produces an electroactive or colored product. nih.govacs.org In the presence of a carbamate, the reaction is inhibited, leading to a decrease in the signal, which can be correlated to the carbamate concentration. nih.govacs.org Colorimetric sensor arrays have been developed that can simultaneously detect and identify different classes of pesticides, including carbamates. nih.govacs.org

Other sensor types include fluorescence-based paper sensors and electrochemical sensors. A paper-based sensor was developed using CdTe quantum dots and nano zinc porphyrin for the visual detection of several carbamate pesticides. nih.govresearchgate.net Electrochemical sensors may use modified electrodes, such as a glassy carbon electrode modified with a nanocomposite, to detect the oxidation or reduction of carbamate compounds. elsevierpure.com These sensors can exhibit high sensitivity, with low detection limits in the micromolar (µM) range. elsevierpure.com

Interfacial Chemistry and Adsorption Phenomena Affecting Carbamate Analysis

The interaction of carbamate molecules with surfaces and interfaces is a critical factor that influences their behavior during extraction, separation, and detection. The adsorption of carbamates onto various materials is governed by their physicochemical properties and the nature of the adsorbent surface.

Studies have investigated the adsorption of carbamates on materials such as zeolites, clays (B1170129) (illite and kaolinite), and humic acid-clay complexes. doaj.orgrajpub.comresearchgate.net The adsorption process can involve both physisorption and chemisorption. doaj.orgresearchgate.net Factors like pH, temperature, and the concentration of the carbamate and adsorbent all play a role in the adsorption equilibrium. researchgate.net For example, the adsorption of the carbamate methomyl (B1676398) on modified zeolite particles was found to follow pseudo-second-order kinetics. doaj.org

Understanding these adsorption phenomena is essential for developing efficient SPE sorbents and for predicting the environmental fate of carbamates. The surface activity of carbamates can also be studied using techniques like surface tension measurements. The formation of anionic carbamates at a gas-water interface, for instance, can induce an increase in surface tension. nih.gov This knowledge of interfacial chemistry is fundamental to optimizing analytical methods and ensuring the accurate quantification of compounds like ethyl N-n-propoxycarbamate.

Functional Applications of Carbamate Chemistry in Advanced Materials Science and Organic Synthesis

Carbamates in Polymer Chemistry: From Monomers to Polyurethanes

The carbamate (B1207046) linkage is the defining chemical feature of polyurethanes, a major class of polymers with widespread applications in foams, elastomers, coatings, and adhesives. Traditionally, polyurethanes are synthesized through the polyaddition reaction of diisocyanates with polyols. In this reaction, the hydroxyl group of the polyol attacks the electrophilic carbon of the isocyanate group, resulting in the formation of the characteristic carbamate (or urethane) linkage, -NH-C(=O)-O-, which repeats throughout the polymer backbone.

In recent years, significant research has focused on non-isocyanate routes to polyurethanes (NIPUs) to mitigate the health and environmental risks associated with isocyanate precursors. These alternative strategies often rely on the use of carbamate-containing monomers. One such approach involves the polycondensation of dimethyl dicarbamates with diols, catalyzed by agents like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This method avoids isocyanates entirely, instead forming the polyurethane chain by linking pre-formed carbamate monomers.

Another innovative non-isocyanate method utilizes the thermal decarboxylation of carbamate-derived monomers. For instance, bis-carbonylimidazolide (BCI) monomers can be synthesized, which upon heating, eliminate a carbamic acid that subsequently decarboxylates. This process not only drives the polymerization to form the polyurethane structure but also releases carbon dioxide, which can act as an in-situ blowing agent for creating polyurethane foams. These methods highlight the versatility of carbamate chemistry, where carbamates are not just the resulting linkage but also the reactive precursors in advanced polymer synthesis.

Design and Synthesis of Functional Materials Incorporating Ethyl N-n-propoxycarbamate Analogues

The design of advanced functional materials increasingly relies on the precise control of monomer sequences to dictate the final properties of the polymer. Carbamate-based polymers, or polycarbamates, are an emerging class of materials for creating such sequence-defined polymers. The synthesis of these materials often involves the use of building blocks analogous to ethyl N-n-propoxycarbamate, particularly N-protected amino alcohols.

A key strategy involves the iterative synthesis using carbamate monomers where the amine is protected, typically with a tert-butyloxycarbonyl (Boc) group. For example, a Boc-protected amino alcohol, such as Boc-2-amino-1-propanol, can serve as an initiator unit. The synthesis proceeds through repetitive steps of activating the terminal hydroxyl group, followed by a chemoselective coupling reaction with another amino alcohol monomer. This method allows for the construction of polymers with a precisely defined sequence of monomers, where the carbamate linkage forms the backbone. This control over the primary sequence is fundamental to designing materials with specific folding properties or functional capabilities, similar to how the amino acid sequence determines the function of a protein.

Another versatile method for incorporating carbamate functionality into polymers is through a process known as "transcarbamoylation". This reaction involves heating a hydroxyl-functional polymer with a lower alkyl carbamate (e.g., methyl carbamate or ethyl carbamate) in the presence of a suitable catalyst. The carbamate group from the small molecule is transferred to the hydroxyl groups of the polymer, creating a carbamate-functionalized polymer. This approach is highly valuable for modifying existing polymers, such as acrylics or other hydroxyl-containing oligomers, to impart the desirable properties associated with the carbamate group, including improved adhesion and cross-linking capabilities.

Carbamate Moieties as Peptide Bond Surrogates and Modulators of Biological Interactions

The native amide bond (-CO-NH-) that links amino acids in peptides and proteins is susceptible to cleavage by protease enzymes in the body. This proteolytic instability is a major hurdle in the development of peptide-based drugs. To overcome this limitation, medicinal chemists often replace the amide bond with a more stable isostere, a chemical group that mimics the size, shape, and electronic properties of the original bond.

The carbamate moiety is an excellent peptide bond surrogate. Structurally, it is an amide-ester hybrid and displays significantly enhanced stability against enzymatic degradation. This increased stability is crucial for developing peptide mimetics with improved duration of action. Furthermore, the carbamate linkage retains key structural features of the amide bond. The delocalization of the nitrogen's non-bonded electrons into the carbonyl group imposes a degree of conformational restriction, similar to a peptide bond. It can also participate in hydrogen bonding, both as an acceptor at the carbonyl oxygen and as a donor at the backbone NH, allowing it to engage in important intermolecular interactions with biological targets like enzymes or receptors.

By replacing a specific amide bond in a biologically active peptide with a carbamate linkage, researchers can modulate the peptide's properties. This modification can lead to:

Increased Metabolic Stability: Resistance to cleavage by peptidases leads to a longer biological half-life.

Enhanced Cell Permeability: The properties of the carbamate group can improve a peptide's ability to cross cell membranes.

Modulated Receptor Binding: The altered geometry and hydrogen bonding capacity of the carbamate can fine-tune the binding affinity and selectivity of the peptide for its target receptor.

Peptidyl carbamates, where a carbamate linkage is incorporated into a peptide chain, have been successfully designed as potent and specific inhibitors of enzymes, such as elastase. This strategy underscores the power of the carbamate moiety not just as a structural replacement but as a functional modulator of biological interactions.

Environmental and Biochemical Degradation Pathways of Carbamate Compounds: Mechanistic Studies

Microbial Biodegradation Mechanisms of Carbamates

Microbial degradation is a primary mechanism for the removal of carbamate (B1207046) compounds from soil and water environments. nih.govnih.gov A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize carbamates as sources of carbon and nitrogen, effectively mineralizing them. nih.govresearchgate.net Common to the biodegradation of most carbamates is an initial hydrolytic cleavage of the carbamate linkage. nih.govfrontiersin.org

The microbial degradation of carbamates is initiated by the breakdown of the ester or amide bond, which is the characteristic linkage in these molecules. nih.govfrontiersin.org For ethyl N-n-propoxycarbamate, this initial hydrolysis would yield ethanol (B145695) and N-n-propoxycarbamic acid. The latter is unstable and would likely decompose further into n-propoxyamine and carbon dioxide. These smaller, simpler molecules can then be assimilated into the central metabolic pathways of the microorganisms. nih.gov

Numerous microbial genera are known to be involved in the degradation of various carbamate pesticides. researchgate.net These include bacterial genera such as Pseudomonas, Arthrobacter, Sphingomonas, and Rhodococcus, as well as fungal genera like Aspergillus, Pichia, and Trichoderma. nih.gov The specific microbial populations in a given environment and various ecological factors play a significant role in the rate and extent of carbamate degradation. researchgate.netsemanticscholar.org For instance, soils with a history of carbamate application often exhibit enhanced biodegradation rates due to the acclimation and proliferation of carbamate-degrading microbial communities. ucanr.edu

Interactive Table: Microorganisms Involved in Carbamate Degradation

| Microorganism Genus | Example Species/Strain | Carbamate(s) Degraded | Reference |

| Pseudomonas | Pseudomonas sp. 50432 | Carbofuran (B1668357), Carbaryl | nih.gov |

| Sphingomonas | Sphingomonas sp. | Carbofuran | researchgate.net |

| Rhizobium | Rhizobium sp. AC100 | Carbaryl | nih.gov |

| Cupriavidus | Cupriavidus sp. ISTL | Carbofuran | nih.gov |

| Ochrobactum | Ochrobactum anthropi NC-1 | Phenmedipham | nih.gov |

| Aminobacter | Aminobacter aminovorans MDW-2 | Methomyl (B1676398) | nih.gov |

| Pichia | Pichia anomala | Carbofuran, Carbaryl | nih.gov |

| Trametes | Trametes versicolor | Carbofuran | nih.gov |

Enzymatic Biotransformations of Carbamate Structures

The microbial ability to degrade carbamates is fundamentally dependent on specific enzymes that catalyze the key transformative steps. The primary enzymes involved in the initial stage of carbamate breakdown are hydrolases, which cleave the ester or amide bond. nih.govfrontiersin.org These are often referred to as carbamate hydrolases or carboxylesterases. nih.govnih.gov

The enzymatic hydrolysis of the carbamate linkage is the critical detoxification step. nih.gov This reaction converts the parent compound into less toxic metabolites, such as an alcohol or phenol, and a carbamic acid derivative that further breaks down. scispace.com For ethyl N-n-propoxycarbamate, a carboxylesterase would catalyze the hydrolysis of the ester bond, yielding ethanol and the corresponding carbamic acid.

Several genes encoding carbamate-hydrolyzing enzymes have been isolated and characterized from various bacteria. These include mcd, cehA, cahA, cfdJ, mcbA, and ameH. nih.govnih.gov These enzymes exhibit diversity in their substrate specificity; some, like the hydrolase from Pseudomonas sp. 50432, show broad specificity towards several N-methylcarbamates, while others, such as AmeH from Aminobacter aminovorans MDW-2, have a narrower substrate range. nih.govnih.gov The catalytic mechanism for many of these esterases involves a classic catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in the active site, which facilitates the nucleophilic attack on the carbonyl carbon of the carbamate bond. mdpi.com

Interactive Table: Carbamate-Degrading Enzymes

| Enzyme/Gene | Microbial Source | Type of Linkage Cleaved | Example Substrate(s) | Reference |

| CehA | Rhizobium sp. AC100 | Ester | Carbaryl | nih.gov |

| McbA | Pseudomonas sp. C5pp | Ester | Carbaryl | frontiersin.org |

| Mcd | Achromobacter sp. | Ester | Carbofuran | nih.gov |

| CahA | Arthrobacter sp. RC100 | Ester | Carbofuran | researchgate.net |

| AmeH | Aminobacter aminovorans MDW-2 | C-N Bond | Methomyl | nih.gov |

| CarH | Pseudomonas sp. PS21 | Hydrolase | Carbaryl | researchgate.net |

Photodegradation and Other Abiotic Degradation Pathways in Environmental Contexts

In addition to biological processes, carbamate compounds are susceptible to abiotic degradation pathways, primarily photodegradation and chemical hydrolysis. nih.govresearchgate.net These processes can be significant routes of transformation, particularly in aquatic environments and on soil surfaces exposed to sunlight.

Photodegradation (Photolysis) is the breakdown of molecules by light. Carbamates can undergo direct photolysis by absorbing sunlight (wavelengths >290 nm), which can lead to the cleavage of chemical bonds. nih.gov Studies on compounds like carbofuran show that a primary photochemical reaction is the cleavage of the carbamate group, forming carbamic acid and a corresponding phenol. dss.go.th A similar pathway is plausible for ethyl N-n-propoxycarbamate, where photolytic cleavage could occur at the C-O or C-N bonds of the carbamate moiety. nih.gov The rate and products of photolysis are influenced by several factors, including the intensity of light, pH, and the presence of dissolved organic matter (DOM) in the water, which can act as a photosensitizer or an inhibitor. scispace.comdss.go.th

Chemical Hydrolysis is another important abiotic pathway. The stability of the carbamate ester linkage is highly dependent on pH. nih.gov Hydrolysis is generally slow in neutral or acidic conditions but can be significantly accelerated under alkaline conditions. ucanr.edu The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. For ethyl N-n-propoxycarbamate, this would result in the formation of ethanol, n-propoxyamine, and carbonate. The rate of hydrolysis is also influenced by temperature.

Interactive Table: Abiotic Degradation Pathways for Carbamates

| Degradation Pathway | Description | Key Influencing Factors | Typical Products (based on analogues) | Reference |

| Direct Photolysis | Degradation via direct absorption of UV light from the sun. | Light intensity, Wavelength, pH, Presence of dissolved organic matter. | Cleavage products (e.g., alcohols/phenols, carbamic acid derivatives). | nih.govdss.go.th |

| Indirect Photolysis | Degradation initiated by reaction with photochemically produced reactive species (e.g., •OH radicals, ¹O₂). | Presence of photosensitizers (e.g., humic acids, nitrate). | Oxidized and hydroxylated derivatives. | nih.gov |

| Alkaline Hydrolysis | Cleavage of the ester linkage via nucleophilic attack by hydroxide ions (OH⁻). | High pH (>7), Temperature. | Alcohol, Amine, Carbonate/CO₂. | nih.govucanr.edu |

| Acid Hydrolysis | Acid-catalyzed cleavage of the ester linkage. | Low pH (<7), Temperature. | Alcohol, Amine, CO₂. | ucanr.edu |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing ethyl N-n-propoxycarbamate with high purity, and how can impurities be minimized?

- Methodological Answer : Synthesis involves reacting N-n-propoxyamine with ethyl chloroformate under controlled conditions (e.g., anhydrous solvent, 0–5°C). Purification via column chromatography or preparative HPLC (using a C18 column and water-acetonitrile mobile phase) is essential to isolate the compound. Impurity profiles should be monitored using HPLC with UV detection (e.g., 243 nm), as described for similar carbamates . Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) to verify molecular integrity, as demonstrated in carbamate characterization studies .

Q. How can researchers assess the stability of ethyl N-n-propoxycarbamate under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers at pH 3.0, 7.4, and 9.0 at 25°C, 40°C, and 60°C. Monitor degradation kinetics using validated HPLC methods (e.g., retention time and peak area analysis) . Quantify degradation products via mass spectrometry and compare against known impurities. For light sensitivity, use photostability chambers with controlled UV/visible light exposure. Stability data should adhere to ICH guidelines for reporting degradation pathways .

Q. What analytical techniques are most reliable for quantifying ethyl N-n-propoxycarbamate in complex matrices (e.g., biological samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, particularly for low-concentration detection in plasma or tissue homogenates. Calibration curves should span 1–1000 ng/mL with deuterated internal standards (e.g., ethyl N-n-propoxycarbamate-d) to correct for matrix effects. For non-biological matrices, reverse-phase HPLC with diode-array detection (DAD) at 210–250 nm is effective, as validated for carbamate analogs .

Advanced Research Questions

Q. How can mechanistic studies elucidate the neurotoxic potential of ethyl N-n-propoxycarbamate in vitro?

- Methodological Answer : Use SH-SY5Y neuroblastoma cells to assess mitochondrial dysfunction (via JC-1 staining for membrane potential) and oxidative stress (via ROS assays). Compare results with positive controls (e.g., rotenone). Dose-response curves (0.1–100 µM) and time-course experiments (24–72 hours) should be analyzed using nonlinear regression models. Confirm specificity via siRNA knockdown of suspected targets (e.g., acetylcholinesterase) .

Q. What statistical approaches resolve contradictions in acute toxicity data across studies on ethyl N-n-propoxycarbamate?

- Methodological Answer : Perform meta-analysis using random-effects models to account for inter-study variability (e.g., differences in rodent strains or dosing protocols). Stratify data by route (oral, dermal, inhalation) and apply Cochran’s Q-test to identify heterogeneity sources. Sensitivity analyses should exclude outliers, and results must be reported with 95% confidence intervals, as outlined in preclinical reporting standards .

Q. How can physiologically based pharmacokinetic (PBPK) modeling predict tissue-specific accumulation of ethyl N-n-propoxycarbamate in mammals?

- Methodological Answer : Develop a PBPK model using parameters like logP (2.0), plasma protein binding (measured via equilibrium dialysis), and tissue:blood partition coefficients (derived from rat perfusion studies). Validate the model against in vivo pharmacokinetic data (e.g., plasma AUC and tissue biopsies). Sensitivity analysis should prioritize parameters with the highest impact (e.g., hepatic clearance rates), as demonstrated in carbamate toxicokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.